molecular formula C10H6F3N5S B604337 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline CAS No. 1225501-12-1

4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No. B604337
CAS RN: 1225501-12-1
M. Wt: 285.25g/mol
InChI Key: QATCXYZMGFJRMF-UHFFFAOYSA-N
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Description

The compound “4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline” belongs to a class of compounds known as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms .


Synthesis Analysis

The synthesis of these derivatives involves the design and creation of new series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives . The reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .


Molecular Structure Analysis

The molecular structure of these compounds was characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS . The kinetic evaluations of 6a as the most potent derivative recorded a competitive type of inhibition .


Chemical Reactions Analysis

These compounds have been evaluated against the urease enzyme, exhibiting IC50 values of 0.87±0.09 to 8.32±1.21 µM as compared with thiourea as the positive control (IC50=22.54±2.34 µM) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their antifungal activities and their inhibitory activities against urease .

Scientific Research Applications

Anticancer Activities

The synthesis and evaluation of novel derivatives containing the 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole scaffold have demonstrated substantial anticancer properties. These compounds, through a strategic combination of pharmacologically compatible molecules, have shown significant cytostatic and cytotoxic antineoplastic activity in vitro, with relatively low acute toxicities in vivo, suggesting high therapeutic ratios. In silico screening has revealed potential protein targets, including apoptotic protease-activating factor 1 (APAF1) and tyrosine-protein kinase HCK, which may be involved in the biological activities of active analogues (Charitos et al., 2016). Moreover, fluorinated derivatives have shown moderate to good antiproliferative potency against various cancerous cell lines, indicating the potential of these compounds in the development of anticancer drugs (Chowrasia et al., 2017).

Antimicrobial Activities

Several synthesized derivatives have been evaluated for their antimicrobial properties, demonstrating significant inhibition against various strains when compared to standard drugs. This includes both antibacterial and antifungal activities, indicating the broad-spectrum potential of these compounds in addressing microbial infections (Swamy et al., 2006).

Molecular Recognition Properties

Novel heterocyclic molecular tweezers with arms of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol have been synthesized, exhibiting excellent selectivity for arylamines. The selective sequence and the supramolecular complexes formed suggest that the driving forces for molecular recognition are mainly derived from hydrogen bonding and π-π stacking interaction between host and guest molecules, highlighting the potential application of these compounds in molecular recognition and sensing technologies (Mei, 2013).

Synthesis and Bioactivity of Novel Derivatives

The condensation of 4-amino-5-[2-(4-chlorophenoxymethylbenzimidazole)-1-methylene]-3-mercapto-1,2,4-triazole with various aromatic acids has led to the synthesis of a novel series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. These compounds have shown significant inhibitory activity against E. coli methionine aminopeptidase (EcMetAP1), suggesting potential applications in addressing bacterial infections (Li et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activities), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.

Result of Action

Given the diverse pharmacological activities of similar compounds, the effects could include inhibition of cell proliferation (anticancer activity), inhibition of microbial growth (antimicrobial activity), reduction of pain and inflammation (analgesic and anti-inflammatory activities), reduction of oxidative stress (antioxidant activity), inhibition of viral replication (antiviral activity), and inhibition of various enzymatic processes .

Future Directions

The results demonstrated that the designed scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors . This suggests potential future directions in the development of new therapeutic candidates against urease-positive microorganisms.

properties

IUPAC Name

4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N5S/c11-10(12,13)8-15-16-9-18(8)17-7(19-9)5-1-3-6(14)4-2-5/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATCXYZMGFJRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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